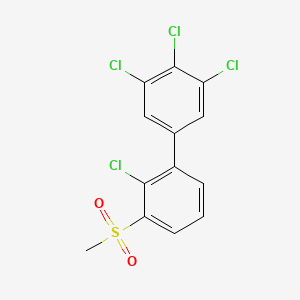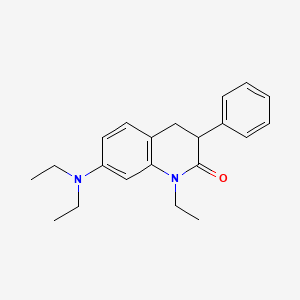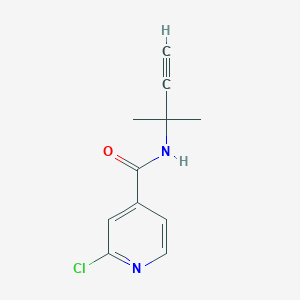![molecular formula C19H23Cl4N3OS2 B12552589 3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes multiple chloroethyl groups and a thiazolidinone ring. This compound is of interest due to its potential use as an alkylating agent in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Introduction of the Bis(2-chloroethyl)amino Groups: This step involves the alkylation of the thiazolidinone intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Final Assembly: The final step involves the condensation of the bis(2-chloroethyl)amino intermediate with a benzaldehyde derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Alkylation: The compound can undergo alkylation reactions due to the presence of bis(2-chloroethyl)amino groups.
Condensation: The formation of the final product involves a condensation reaction with a benzaldehyde derivative.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Alkylation: Reagents such as 2-chloroethylamine hydrochloride and bases like sodium hydroxide.
Condensation: Benzaldehyde derivatives and acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Alkylation: Formation of bis(2-chloroethyl)amino intermediates.
Condensation: Formation of the final thiazolidinone product.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: As an alkylating agent, it is studied for its potential use in cancer treatment, particularly in targeting rapidly dividing cells.
Biological Studies: Its effects on cellular processes and DNA interactions are of interest in understanding its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino groups form covalent bonds with nucleophilic sites on DNA. This leads to cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with a different mechanism of activation.
Uniqueness
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents. Its specific structure allows for targeted interactions with DNA, potentially leading to more effective treatments with fewer side effects.
Properties
Molecular Formula |
C19H23Cl4N3OS2 |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H23Cl4N3OS2/c20-5-9-24(10-6-21)14-26-18(27)17(29-19(26)28)13-15-1-3-16(4-2-15)25(11-7-22)12-8-23/h1-4,13H,5-12,14H2 |
InChI Key |
ISFLFEOWXRPPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CN(CCCl)CCCl)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


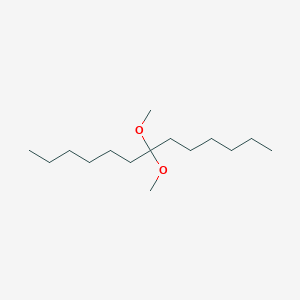
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
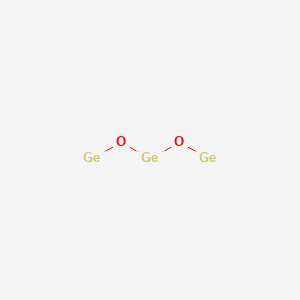
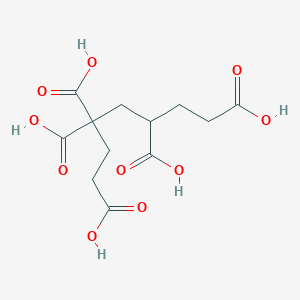

![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
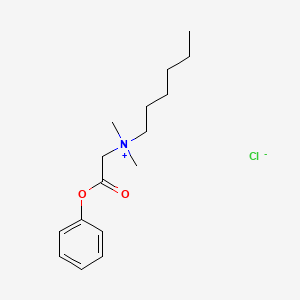

![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)

